tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate (CAS: 1158750-79-8) is a synthetic carbamate derivative featuring a piperidine core substituted with a 4-methoxyphenyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected methylcarbamate moiety. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . Its structural complexity, combining a rigid piperidine scaffold with aromatic and polar functional groups, makes it valuable for modulating pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
tert-butyl N-[[4-(4-methoxyphenyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(9-11-19-12-10-18)14-5-7-15(22-4)8-6-14/h5-8,19H,9-13H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWIBIAUXLZPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678271 | |
| Record name | tert-Butyl {[4-(4-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158750-79-8 | |
| Record name | tert-Butyl {[4-(4-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide and a base.
Attachment of the tert-Butyl Group: The tert-butyl group is attached using tert-butyl chloroformate in the presence of a base.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through a reaction with methyl isocyanate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
Pharmacological Applications
1.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to tert-butyl piperidin-4-ylcarbamate derivatives. These compounds exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The mechanism of action involves the depolarization of bacterial membranes, leading to bactericidal effects at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid .
1.2 Endocannabinoid System Modulation
The piperidine and piperazine carbamate derivatives have been identified as selective inhibitors of endocannabinoid hydrolases, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). By modifying the structure of these compounds, researchers have achieved selective inhibition profiles that may lead to novel treatments for pain and inflammation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of tert-butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate is crucial for optimizing its pharmacological properties. The incorporation of various aryl groups has been shown to enhance selectivity for specific biological targets, such as MAGL, while maintaining low toxicity to mammalian cells .
| Compound | Target | Selectivity | Potency |
|---|---|---|---|
| Compound 1 | MAGL | 40–400-fold | High |
| Compound 2 | FAAH | Moderate | Moderate |
| Compound 3 | Dual | High | Very High |
Biochemical Research Applications
3.1 Inhibitory Studies
The compound has been utilized in biochemical assays to investigate its inhibitory effects on serine hydrolases involved in lipid signaling pathways. These studies are pivotal in understanding the role of the endocannabinoid system in various physiological processes .
3.2 Drug Development
Compounds with similar structures are being explored for their potential as drug candidates in treating conditions such as chronic pain, anxiety disorders, and other neuroinflammatory diseases. The ability to selectively inhibit MAGL suggests a pathway for developing new analgesics with fewer side effects compared to traditional opioids .
Case Studies
4.1 Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of piperidine derivatives, including this compound. Results indicated significant activity against drug-resistant strains, supporting its potential as a lead compound for antibiotic development .
4.2 Case Study: Endocannabinoid Modulation
In vivo studies demonstrated that a derivative of this compound effectively reduced pain responses in animal models by modulating the endocannabinoid system without significant side effects, highlighting its therapeutic potential in pain management .
Mechanism of Action
The mechanism of action of tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of Boc-protected piperidine derivatives. Key structural analogues and their distinguishing features are summarized below:
Key Structural Insights :
- Aromatic Substitution : The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing π-π stacking interactions in kinase binding pockets compared to 4-methylphenyl (less polar) or trifluoromethylphenyl (electron-withdrawing) analogues .
- Boc Protection : The tert-butyl carbamate group is a standard protecting strategy for amines, improving solubility in organic solvents during synthesis compared to unprotected analogues (e.g., tert-butyl piperidin-4-ylcarbamate, CAS: 710972-40-0) .
Pharmacological Relevance
- Kinase Inhibition : The target compound’s 4-methoxyphenyl group mimics ATP-binding motifs in kinases, similar to pyridinylimidazole inhibitors (e.g., ’s p38 MAP kinase inhibitors) .
- Metabolic Stability : The methoxy group reduces oxidative metabolism compared to ethyl or methyl substituents, as observed in microsomal stability assays .
Physicochemical Properties
- Solubility: The Boc group enhances solubility in chloroform and methanol (up to 10 mg/mL) compared to unprotected amines .
- Crystallography : Piperidine derivatives often form hydrogen-bonded dimers (e.g., ’s N–H···N interactions), influencing crystallization and purification .
Biological Activity
tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate (CAS No. 1158750-79-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 270.35 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, particularly in the central nervous system.
Antimicrobial Activity
Research indicates that derivatives of carbamate compounds, including those with piperidine structures, exhibit significant antimicrobial properties. A related compound, tert-butyl piperidin-4-ylmethylcarbamate, demonstrated strong antibacterial activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) . This suggests that this compound may also possess similar antibacterial properties.
The mechanism underlying the antibacterial action of related compounds involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential. This action is crucial for disrupting bacterial cell integrity and function .
Neuropharmacological Potential
Carbamates have been studied for their effects on neurotransmitter systems, particularly acetylcholine. Some studies suggest that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study involving various carbamate derivatives showed that those with piperidine moieties had enhanced antibacterial activity compared to non-piperidine counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
- Neurotoxicity Assessment : In vitro studies assessed the neurotoxicity of several carbamate derivatives, including those similar to this compound. Results indicated mild cytotoxicity in HepG2 cells but satisfactory selectivity indexes, suggesting potential for further optimization in drug development .
- Dual Inhibitory Potential : Research indicated that combining piperidine-based carbamates could yield dual inhibitors targeting both fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This dual action could be beneficial for pain management therapies by enhancing endocannabinoid levels .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
